4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

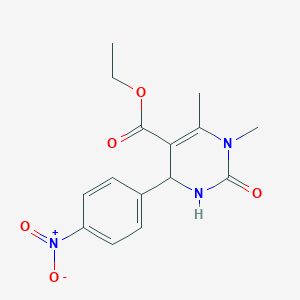

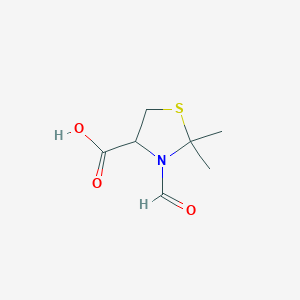

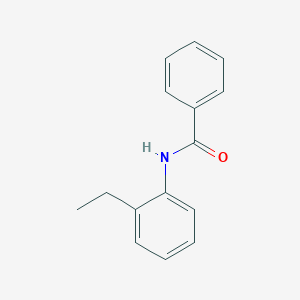

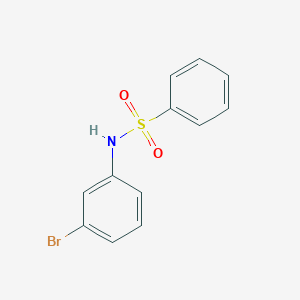

4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid, also known as 4-MPBA, is an organic compound that has been used in various scientific research applications. It is a derivative of the amino acid piperazine and is formed by the condensation of 4-methyl-piperazine-1-carboxylic acid and acetaldehyde. 4-MPBA is a valuable tool for scientists due to its wide range of uses, from biochemical and physiological studies to lab experiments.

Wissenschaftliche Forschungsanwendungen

Piperazine and Its Derivatives in Medicinal Chemistry

Piperazine and its derivatives play a significant role in medicinal chemistry, offering a versatile scaffold for developing drugs with diverse pharmacological activities. Notably, piperazine-based compounds have demonstrated potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in addressing the challenge of tuberculosis and drug resistance. The review by Girase et al. (2020) elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

DNA Interaction and Therapeutic Uses

Hoechst 33258 and its analogues, including those with a piperazine moiety, have been studied for their ability to bind strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This interaction underlies their use as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. Issar and Kakkar (2013) review the applications of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, highlighting the versatility of piperazine derivatives in biological research and potential therapeutic applications (Issar & Kakkar, 2013).

Antifungal and Antibacterial Agents

Piperazine derivatives have shown promise as antifungal and antibacterial agents. Xu and Li (2011) document the chemical structures and antifungal activities of compounds isolated from Piper species, including piperazine derivatives, underscoring their potential in developing pharmaceutical or agricultural fungicides (Xu & Li, 2011).

Piperazine-Based Antidepressants

The piperazine substructure is a common feature in many marketed antidepressants, suggesting its significant role beyond favorable CNS pharmacokinetics. Kumar et al. (2021) provide a critical analysis of the importance of piperazine in developing antidepressants, including recent developments and structure-activity relationship (SAR) studies. This review highlights how piperazine influences the design and development of novel antidepressant compounds, providing insights into structural features and optimizations required to enhance the efficacy and potency of piperazine-based antidepressants (Kumar et al., 2021).

Eigenschaften

IUPAC Name |

(Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJMKVGLGTYEFE-IHWYPQMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364762 |

Source

|

| Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |

CAS RN |

42574-70-9 |

Source

|

| Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)

![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)